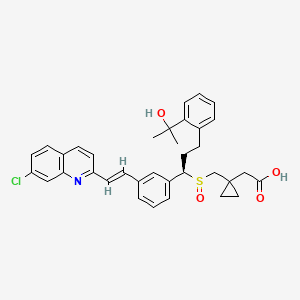
Montelukast sulfoxide
描述
Montelukast sulfoxide is a derivative of montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is formed through the oxidation of montelukast and retains some of its pharmacological properties. This compound is of interest due to its potential therapeutic applications and its role as an impurity in montelukast formulations.
作用机制
Target of Action
Montelukast sulfoxide primarily targets the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response in the body, particularly in conditions like asthma and allergic rhinitis .
Mode of Action
This compound acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 (and secondary ligands, leukotrienes C4 and E4) on the CysLT1 receptor in the lungs and bronchial tubes . This results in decreased inflammation and relaxation of smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the action of leukotrienes on the CysLT1 receptor, this compound can reduce inflammation and bronchoconstriction . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8 .
Pharmacokinetics
This compound exhibits a bioavailability of 63–73% . It is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours . The drug is excreted via the biliary route .
Result of Action
The action of this compound leads to a decrease in inflammation and relaxation of smooth muscle in the lungs and bronchial tubes . This results in improved breathing in individuals with conditions like asthma and allergic rhinitis . In addition, this compound has been shown to induce apoptosis-inducing factor-mediated cell death in lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, increasing environmental distress is associated with a growing asthma incidence, and this compound is widely used in the management of symptoms among adults and children . Furthermore, the drug’s effectiveness can be influenced by factors such as patient adherence to treatment, the presence of other medications, and individual patient characteristics .
准备方法
Synthetic Routes and Reaction Conditions
Montelukast sulfoxide can be synthesized through the oxidation of montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and to purify the final product.
化学反应分析
Types of Reactions
Montelukast sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to montelukast.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Montelukast.
Substitution: Various substituted montelukast derivatives.
科学研究应用
Montelukast sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored for its therapeutic potential in treating asthma and allergic conditions.
Industry: Monitored as an impurity in montelukast formulations to ensure drug safety and efficacy.
相似化合物的比较
Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic applications.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness
Montelukast sulfoxide is unique due to its formation through the oxidation of montelukast and its potential as both a therapeutic agent and an impurity. Its distinct chemical structure allows for specific interactions with leukotriene receptors, providing unique insights into leukotriene-mediated pathways and potential therapeutic applications.
属性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNHCCDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152185-58-4 | |
| Record name | Montelukast sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


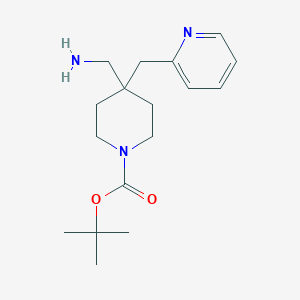
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)
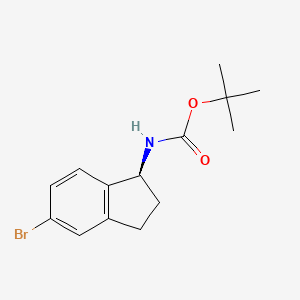
![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)
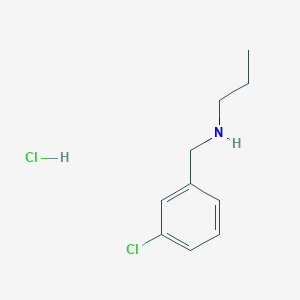
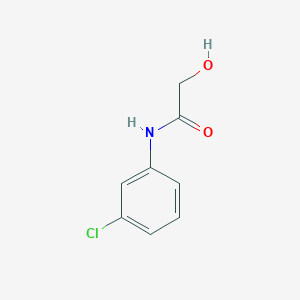
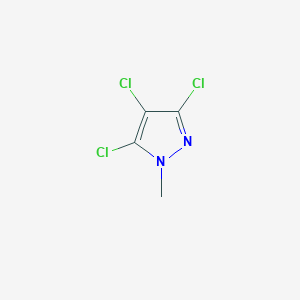
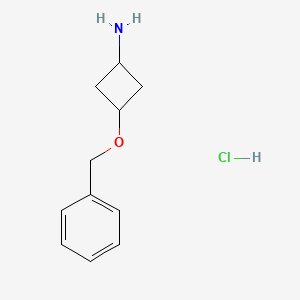
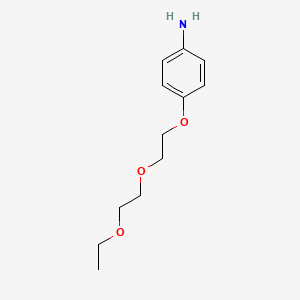
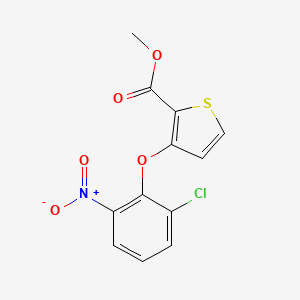
![2-[(3-methylphenyl)methyl]guanidine](/img/structure/B3060847.png)
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
